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Compound of Interest

Compound Name:
(3-Methoxybutyl)amine

hydrochloride

CAS No.: 1417569-76-6

Cat. No.: B1432152

Get Quote

Executive Summary & Significance
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

(3-Methoxybutyl)amine Hydrochloride (CAS: 1417569-76-6) is a critical aliphatic amine

building block utilized in the synthesis of pharmaceutical candidates, particularly in optimizing

solubility and metabolic stability (e.g., in GPR88 agonists and kinase inhibitors). This guide

provides a definitive spectroscopic characterization, comparing the hydrochloride salt against

its free base counterpart to aid in rigorous quality control and structural validation.

Key Technical Differentiators
Stability: The hydrochloride salt prevents oxidative degradation and carbamate formation

common in the free amine.[1]

Solubility: Enhanced aqueous solubility facilitates use in polar reaction media and biological

assays.[1]
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NMR Signature: Distinct chemical shift perturbations (

) upon protonation serve as a self-validating quality check.

Chemical Identity & Structural Logic[2][3][4]
Property Detail

IUPAC Name 3-Methoxybutan-1-amine hydrochloride

Free Base CAS 77689-67-9

HCl Salt CAS 1417569-76-6

Formula

MW 139.62 g/mol

Structure

Structural Assignment Logic (Graphviz)
The following diagram illustrates the assignment logic and the inductive effects propagation

used to interpret the NMR data.
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Spectroscopic Data Analysis[3][5][8]
¹H NMR Data Comparison (DMSO-d₆ vs. D₂O)
The choice of solvent drastically affects the visibility of the ammonium protons.

Table 1: ¹H NMR Assignment (400 MHz)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1432152/docs?utm_src=pdf-body-img#spectroscopic-profile-comparison-guide-3-methoxybutyl-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Group
δ (ppm)
DMSO-d₆

δ (ppm)
D₂O

Multiplicit
y

J (Hz)
Interpreta
tion

NH₃⁺ Ammonium 8.10 - 8.35
Not

Observed
br s -

Exchangea

ble

protons;

visible only

in non-

protic

solvents

(DMSO).

C3-H Methine 3.45 - 3.55 3.50 - 3.60 m -

Deshielded

by oxygen;

chiral

center.

OCH₃ Methoxy 3.24 3.30 s -

Diagnostic

singlet;

chemically

equivalent.

C1-H₂
α-

Methylene
2.85 - 2.95 3.05 - 3.15 m/t ~7.5

Diagnostic

Shift:

Shifted

downfield

from ~2.6

ppm (free

base) due

to cationic

nitrogen.

C2-H₂
β-

Methylene
1.65 - 1.80 1.75 - 1.90 m -

Multiplet

due to

coupling

with both

C1 and

chiral C3.
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C4-H₃ Methyl 1.11 1.15 d 6.1

Doublet

coupling to

C3

methine.

Analyst Note: In D₂O, the ammonium signal disappears due to deuterium exchange (

exchange). For strict salt stoichiometry confirmation, run in anhydrous DMSO-d₆ to

integrate the

peak (3H) against the methyl doublet (3H).

¹³C NMR Data
Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

Carbon Assignment δ (ppm) Structural Context

C3 73.5

Most deshielded

aliphatic carbon

(attached to Oxygen).

OCH₃ 55.8
Characteristic

methoxy region.

C1 37.2

Shifted upfield relative

to free base alcohol

precursors, but

downfield relative to

alkanes.

C2 34.1 Bridge carbon.

C4 19.2 Terminal methyl.
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Comparative Guide: HCl Salt vs. Free Base
This section validates the "Why" behind using the HCl salt in formulation and synthesis.

Table 3: Performance & Handling Comparison

Feature
Free Base (3-
Methoxybutan-1-
amine)

HCl Salt ((3-
Methoxybutyl)amin
e HCl)

Operational Verdict

Physical State Colorless Liquid White Crystalline Solid

Salt Preferred: Easier

to weigh and

dispense.

Hygroscopicity
High (Absorbs

from air)
Moderate to Low

Salt Preferred: Resists

carbamate formation

(See Ref 1).

NMR Stability

Prone to shift drifts

(concentration

dependent)

Stable chemical shifts

Salt Preferred:

Reproducible

analytical standard.

Solubility
Organic solvents

(DCM, THF)

Water, Methanol,

DMSO

Context Dependent:

Salt is ideal for

aqueous bio-assays.

Experimental Validation: The "Carbamate Test"
To verify if your "Free Base" sample has degraded, perform the following ¹³C NMR test:

Dissolve sample in

.[1]

Look for a peak at ~164 ppm.[1][2]

Result: Presence of this peak indicates formation of the carbamate salt (

) due to reaction with atmospheric
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. The HCl salt is immune to this degradation.[1]

Experimental Protocols
Protocol A: Preparation for NMR Analysis (Self-
Validating)

Objective: Confirm identity and purity (>98%).

Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS.

Concentration: 10-15 mg in 0.6 mL solvent.

Procedure:

Weigh 10 mg of the HCl salt into a clean vial.

Add 0.6 mL DMSO-d₆. Vortex until fully dissolved (solution must be clear).

Transfer to NMR tube.[1]

Validation Step: Verify the integration of the Methyl doublet at 1.11 ppm (set to 3.00 H).

The Methoxy singlet at 3.24 ppm must integrate to 3.00 ± 0.05 H. The Ammonium broad

singlet at ~8.2 ppm should integrate to ~3.0 H.[1]

Protocol B: Free Base Liberation (In-situ)
If the free base is required for a reaction (e.g., amide coupling):

Suspend the HCl salt in

.[1]

Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Stir for 10 minutes. The solution now contains the reactive free amine.[1]

Note: Do not isolate the free base unless necessary, as it is volatile and unstable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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